7-Bromo-2-cyclopropylimidazo[1,2-a]pyridine hydrobromide

Regioselective synthesis Cross-coupling reactivity Medicinal chemistry building blocks

7-Bromo-2-cyclopropylimidazo[1,2-a]pyridine hydrobromide (CAS 1803567-31-8, molecular formula C₁₀H₁₀Br₂N₂, molecular weight 318.01 g/mol) is the hydrobromide salt of a brominated, cyclopropyl-substituted imidazo[1,2-a]pyridine heterocycle. The compound belongs to the imidazo[1,2-a]pyridine family, a recognized 'privileged scaffold' in medicinal chemistry with demonstrated utility across kinase inhibition, bromodomain targeting, anti-inflammatory, and CNS-penetrant therapeutic programs.

Molecular Formula C10H10Br2N2
Molecular Weight 318.012
CAS No. 1803567-31-8
Cat. No. B2690088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-2-cyclopropylimidazo[1,2-a]pyridine hydrobromide
CAS1803567-31-8
Molecular FormulaC10H10Br2N2
Molecular Weight318.012
Structural Identifiers
SMILESC1CC1C2=CN3C=CC(=CC3=N2)Br.Br
InChIInChI=1S/C10H9BrN2.BrH/c11-8-3-4-13-6-9(7-1-2-7)12-10(13)5-8;/h3-7H,1-2H2;1H
InChIKeyRDFXDQAFEWHJNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Bromo-2-cyclopropylimidazo[1,2-a]pyridine Hydrobromide (CAS 1803567-31-8): Chemical Identity, Scaffold Class, and Procurement-Relevant Characteristics


7-Bromo-2-cyclopropylimidazo[1,2-a]pyridine hydrobromide (CAS 1803567-31-8, molecular formula C₁₀H₁₀Br₂N₂, molecular weight 318.01 g/mol) is the hydrobromide salt of a brominated, cyclopropyl-substituted imidazo[1,2-a]pyridine heterocycle . The compound belongs to the imidazo[1,2-a]pyridine family, a recognized 'privileged scaffold' in medicinal chemistry with demonstrated utility across kinase inhibition, bromodomain targeting, anti-inflammatory, and CNS-penetrant therapeutic programs [1][2]. It is supplied as a research-grade building block with cataloged purity specifications (≥95% by HPLC at multiple vendors) and is primarily intended as a synthetic intermediate for downstream functionalization via palladium-catalyzed cross-coupling at the 7-position bromine .

Why 7-Bromo-2-cyclopropylimidazo[1,2-a]pyridine Hydrobromide Cannot Be Casually Substituted: The Case for Position-Specific, Halogen-Specific, and Salt-Form-Specific Selection


The imidazo[1,2-a]pyridine scaffold does not tolerate indiscriminate substitution. The position of halogenation on the bicyclic core dictates both the electronic character of the ring system and the regiospecificity of downstream cross-coupling reactions, with the 7-position (para to the bridgehead nitrogen on the pyridine ring) exhibiting a distinct reactivity profile from the 6- or 8-positions [1][2]. The choice of halogen (Br vs. Cl) directly governs oxidative addition rates in palladium-catalyzed transformations, with the weaker C–Br bond enabling reactivity under milder conditions than the C–Cl bond [3]. Furthermore, the salt form (hydrobromide vs. free base) influences solubility, crystallinity, handling properties, and stoichiometric considerations during synthesis . The cyclopropyl group at position 2 is not merely a placeholder; it has been specifically validated in the medicinal chemistry literature as conferring conformational restriction and enhanced metabolic stability relative to unsubstituted or alkyl-substituted analogs within the imidazo[1,2-a]pyridine series [4]. These interdependent structural features mean that substituting a regioisomer, a different halogen, or an alternative salt form will produce measurably different outcomes in both synthetic efficiency and biological probe development.

Quantitative Differentiation Evidence for 7-Bromo-2-cyclopropylimidazo[1,2-a]pyridine Hydrobromide vs. Closest Analogs


Positional Isomer Differentiation: 7-Bromo vs. 6-Bromo vs. 8-Bromo Substitution on the Imidazo[1,2-a]pyridine Core

The three regioisomeric bromo-2-cyclopropylimidazo[1,2-a]pyridines—7-bromo (CAS 1368139-75-6 free base; target), 6-bromo (CAS 864866-55-7), and 8-bromo (CAS 1379347-80-4)—share identical molecular formulas (C₁₀H₉BrN₂, MW 237.10) but differ in the position of bromine substitution on the pyridine ring. The 7-position places bromine para to the bridgehead nitrogen (N4), creating a distinct electronic environment characterized by a computed LogP of 3.55 and TPSA of 17.3 Ų for the hydrobromide salt . The 6-bromo isomer places bromine meta to the bridgehead nitrogen (SMILES: Brc1ccc2nc(C3CC3)cn2c1), while the 8-bromo isomer positions it ortho to the bridgehead . In the broader imidazo[1,2-a]pyridine cross-coupling literature, the 7-position has been explicitly studied alongside the 8-position in 7,8-dihalogenated systems, where regioselective reactivity differences between the two positions were demonstrated for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings [1]. The 7-position bromine in such systems shows distinct coupling kinetics compared to the 8-position, enabling sequential, chemoselective functionalization strategies that would not be possible with the 6- or 8-regioisomer alone [1].

Regioselective synthesis Cross-coupling reactivity Medicinal chemistry building blocks

Halogen Leaving-Group Differentiation: C–Br (7-Bromo) vs. C–Cl (7-Chloro) Reactivity in Palladium-Catalyzed Cross-Coupling

The target compound's C7–Br bond (bond dissociation energy ≈ 285 kJ/mol for aryl-Br) is significantly weaker than the corresponding C7–Cl bond in 7-chloro-2-cyclopropylimidazo[1,2-a]pyridine (CAS 1896353-47-1, MW 192.64, BDE ≈ 397 kJ/mol for aryl-Cl), providing a thermodynamic advantage of approximately 112 kJ/mol for oxidative addition with Pd(0) catalysts . This difference translates to faster reaction rates and the ability to use milder conditions (lower temperatures, shorter reaction times, lower catalyst loadings) for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. In structurally related imidazo[1,2-a]pyridine systems, 6-bromo derivatives have been explicitly compared with 6-chloro derivatives in microwave-assisted Suzuki cross-coupling, with bromo substrates demonstrating consistently superior reactivity [1]. The 7-chloro analog (CAS 1896353-47-1) has a molecular weight of 192.64 (vs. 237.10 for the 7-bromo free base), a smaller van der Waals radius for Cl (175 pm) vs. Br (185 pm), and different electronic properties that affect both synthetic utility and, if carried into final compounds, potential halogen-bonding interactions with biological targets .

Palladium-catalyzed cross-coupling Suzuki-Miyaura reaction Bond dissociation energy Synthetic methodology

Salt Form Differentiation: Hydrobromide Salt (CAS 1803567-31-8) vs. Free Base (CAS 1368139-75-6) — Physicochemical and Handling Properties

The hydrobromide salt (CAS 1803567-31-8, MW 318.01, C₁₀H₁₀Br₂N₂) differs from the free base (CAS 1368139-75-6, MW 237.10, C₁₀H₉BrN₂) by the addition of one equivalent of HBr (ΔMW = 80.91). The salt form is supplied at 95% purity by Leyan (Product No. 2100255) and by Biosynth (Catalog DXC56731, priced at $510.00/50 mg and $1,562.50/0.5 g) . The free base is available at 98% purity from Leyan (Product No. 1516221) and from CymitQuimica (Ref. 10-F769161, brand Fluorochem, 98% purity) . The hydrobromide salt confers increased aqueous solubility relative to the neutral free base due to ionization, enhanced crystallinity for more reproducible solid-state handling, and different storage/handling characteristics. The salt form also contains an additional equivalent of bromide, which must be accounted for in stoichiometric calculations during synthesis and may participate in or interfere with certain reaction conditions where free halide ions are relevant. Computed properties for the hydrobromide salt include TPSA 17.3 Ų, LogP 3.55, 0 H-bond donors, and 2 H-bond acceptors .

Salt selection Aqueous solubility Solid-state properties Chemical procurement

2-Cyclopropyl Substituent Contribution: Validated Scaffold Privilege vs. Unsubstituted or Alkyl-Substituted Imidazo[1,2-a]pyridine Analogs

The 2-cyclopropyl substituent on the imidazo[1,2-a]pyridine scaffold has been independently validated in the primary medicinal chemistry literature. In a comprehensive MCHR1 antagonist program, the imidazo[1,2-a]pyridine bicyclic motif bearing a 2-cyclopropyl group (exemplified by compound 10a: 4-[(4-chlorobenzyl)oxy]-1-(2-cyclopropyl-3-methylimidazo[1,2-a]pyridin-6-yl)pyridin-2(1H)-one) was identified through screening of novel bicyclic motifs as possessing high intrinsic binding affinity for MCHR1 and demonstrated oral bioavailability, low hERG inhibition potential, and sufficient brain penetration to exert pharmacological effects in vivo [1]. By contrast, the unsubstituted 2-cyclopropylimidazo[1,2-a]pyridine (CAS 1024006-94-7, MW 158.20) lacks the bromine synthetic handle entirely, making it unsuitable for downstream diversification . The cyclopropyl group is recognized in medicinal chemistry broadly for enhancing metabolic stability by protecting adjacent functional groups from cytochrome P450-mediated oxidation, reducing plasma clearance, and conformationally restricting the molecule to favor the bioactive conformation .

Scaffold optimization Conformational restriction Metabolic stability Medicinal chemistry SAR

Physicochemical Property Space: Computed LogP and TPSA Differentiation vs. Broader Imidazo[1,2-a]pyridine Analog Set

The hydrobromide salt of 7-bromo-2-cyclopropylimidazo[1,2-a]pyridine displays computed physicochemical properties—LogP 3.55 and TPSA 17.3 Ų—that position it within favorable drug-like chemical space . For comparison, the unsubstituted 2-cyclopropylimidazo[1,2-a]pyridine (CAS 1024006-94-7) has a lower MW (158.20) and fewer heavy atoms, while 7-chloro-2-cyclopropylimidazo[1,2-a]pyridine (CAS 1896353-47-1, MW 192.64) has a lower LogP due to the smaller, more electronegative chlorine substituent . The LogP value of 3.55 places this compound at the upper boundary of typical lead-like criteria (LogP ≤ 3–4), while the low TPSA (17.3 Ų) is consistent with good membrane permeability and potential CNS penetration, a property validated for the 2-cyclopropylimidazo[1,2-a]pyridine scaffold in the MCHR1 antagonist program, where compounds with similar TPSA and ClogP values achieved brain exposure [1]. The compound has 0 H-bond donors, 2 H-bond acceptors, and 1 rotatable bond, parameters that all contribute favorably to oral bioavailability prediction scores .

Physicochemical properties Drug-likeness CNS MPO score Lead-likeness Computational ADME

Recommended Application Scenarios for 7-Bromo-2-cyclopropylimidazo[1,2-a]pyridine Hydrobromide Based on Quantitative Differentiation Evidence


Kinase Inhibitor Library Design Requiring Regiospecific C7 Diversification

The imidazo[1,2-a]pyridine scaffold has been validated as a kinase inhibitor pharmacophore, with SAR studies demonstrating that substitution pattern critically determines kinase selectivity profiles [1]. The 7-bromo substitution provides a regiospecific synthetic handle at a position that is chemically distinct from the more commonly explored C3, C6, and C8 positions. This enables library chemists to explore under-sampled vectors on the imidazo[1,2-a]pyridine scaffold, with the bromine serving as a versatile leaving group for Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig diversification. The cyclopropyl group at C2 provides conformational restriction that may improve kinome selectivity relative to more flexible 2-alkyl or 2-aryl analogs.

CNS-Penetrant Probe Synthesis Leveraging Favorable Physicochemical Properties

The MCHR1 antagonist program identified 2-cyclopropylimidazo[1,2-a]pyridines as CNS-oriented privileged scaffolds with favorable TPSA (< 90 Ų) and ClogP values for blood-brain barrier penetration [2]. The target compound's computed TPSA of 17.3 Ų and LogP of 3.55 place it squarely within CNS drug-like chemical space. For neuroscience drug discovery programs seeking building blocks with pre-validated CNS potential, this compound offers a strategically attractive starting point, with the C7 bromine enabling late-stage diversification to optimize potency and selectivity while retaining the CNS-favorable core scaffold properties.

Sequential Chemoselective Functionalization of Polyhalogenated Imidazo[1,2-a]pyridine Systems

The regioselective cross-coupling literature on 7,8-dihalogenated imidazo[1,2-a]pyridines has established that the C7 and C8 positions exhibit differential reactivity under palladium catalysis, enabling sequential one-pot double-coupling strategies (Suzuki/Suzuki, cyanation/Sonogashira, cyanation/Buchwald) [3]. 7-Bromo-2-cyclopropylimidazo[1,2-a]pyridine hydrobromide can serve as a precursor for further halogenation at the C8 position (or vice versa if starting from an 8-halo analog), enabling the construction of polysubstituted imidazo[1,2-a]pyridines with precise control over substitution pattern—a capability that single-position building blocks cannot provide.

Bromodomain Inhibitor Scaffold Exploration with Halogen-Bonding Potential

Substituted imidazo[1,2-a]pyridines have been claimed as bromodomain inhibitors in patent literature (US Patent 10,501,459), with generic Formula I encompassing diverse substitution patterns including cycloalkyl groups at R1 and various substituents at positions corresponding to the imidazo[1,2-a]pyridine core [4]. The 7-bromo substituent in the target compound provides both a synthetic diversification point and, if retained in the final compound, the potential for halogen-bonding interactions with bromodomain acetyl-lysine binding pockets—a non-canonical interaction that chlorine cannot effectively replicate due to its smaller polarizability and weaker halogen-bond donor capacity.

Quote Request

Request a Quote for 7-Bromo-2-cyclopropylimidazo[1,2-a]pyridine hydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.